YW2065 is a compound classified as a pyrazole-4-carboxamide, which has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment. This compound is noted for its dual mechanism of action, involving the inhibition of the Wnt signaling pathway and the activation of AMP-activated protein kinase (AMPK). These properties make YW2065 a candidate for targeting colorectal cancer and possibly other malignancies.
YW2065 was developed as part of research aimed at identifying new therapeutic agents that can effectively modulate key signaling pathways involved in tumorigenesis. The compound's synthesis and biological activity have been documented in various studies, highlighting its significance in cancer research and drug development .
YW2065 falls under the category of small molecule inhibitors. Specifically, it is a pyrazole derivative with structural characteristics that allow it to interact with cellular pathways critical for cancer progression. Its classification as a carboxamide indicates the presence of a carboxamide functional group, which is often associated with biological activity.
The synthesis of YW2065 involves several steps that typically include the formation of the pyrazole ring followed by the introduction of the carboxamide group. The detailed synthetic route has been outlined in studies where various starting materials are reacted under controlled conditions to yield the final product.
The synthesis typically employs standard laboratory techniques, including refluxing, crystallization, and purification processes to ensure high yields and purity of YW2065. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on preliminary studies.
YW2065 features a pyrazole ring substituted with a carboxamide group at the 4-position. This structural arrangement is crucial for its biological activity as it influences how the molecule interacts with target proteins involved in signaling pathways.
The molecular formula for YW2065 is CHNO, indicating it contains eight carbon atoms, eight hydrogen atoms, four nitrogen atoms, and one oxygen atom. The precise molecular weight is approximately 180.18 g/mol.
YW2065 has been shown to undergo specific chemical reactions that are relevant to its function as an inhibitor:
The reactions involving YW2065 are primarily biochemical interactions rather than traditional organic reactions. These interactions are studied using cell lines and animal models to assess their efficacy and mechanism of action.
The mechanism through which YW2065 exerts its effects involves two main pathways:
In experimental settings, YW2065 has demonstrated significant inhibition of tumor growth when administered to models over extended periods . The quantification of these effects is often measured through tumor size reduction and histological analysis.
YW2065 is typically presented as a solid at room temperature with good solubility in organic solvents such as dimethyl sulfoxide (DMSO) but limited solubility in water.
Relevant analyses include:
YW2065 has potential applications primarily in scientific research focused on cancer therapeutics. Its ability to modulate critical signaling pathways positions it as a promising candidate for further development into a clinical agent against colorectal cancer and possibly other types of tumors.
Research continues to explore its efficacy in combination therapies and its role in overcoming resistance mechanisms observed in various cancers .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3